Noradrenaline bitartrate monohydrate

Vue d'ensemble

Description

Noradrenaline bitartrate monohydrate, also known as Norepinephrine bitartrate, is a direct alpha-adrenergic receptor stimulator . It is a precursor of epinephrine that is secreted by the adrenal medulla and is a widespread central and autonomic neurotransmitter . Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .

Molecular Structure Analysis

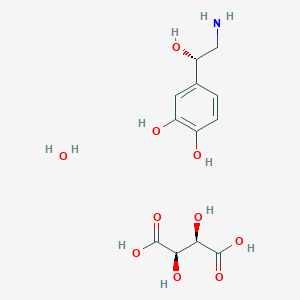

The molecular formula of Noradrenaline bitartrate monohydrate is C12H19NO10, and its molecular weight is 337.28 . The IUPAC name is (2R,3R)-2,3-dihydroxybutanedioic acid 4- [(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol hydrate .Physical And Chemical Properties Analysis

Noradrenaline bitartrate monohydrate is a solid substance . It is insoluble in ethanol, but soluble in DMSO and water . Its solubility in water is ≥51 mg/mL, and in DMSO, it is ≥11.35 mg/mL .Applications De Recherche Scientifique

Stability in Intensive Care Units : Noradrenaline bitartrate solutions are physicochemically stable for at least 30 days when stored at specific temperatures, making them suitable for use in intensive care units (Lardinois et al., 2018).

Effects on the Central Nervous System : Noradrenaline bitartrate and related compounds have been studied for their effects on the central nervous system of chickens, revealing insights into their neuropharmacological properties (Dewhurst & Marley, 1965).

Stereoselectivity in Peripheral Organs : Research on the stereoselectivity of noradrenaline uptake in peripheral organs like the rabbit vas deferens and iris/ciliary body has shown marked preferences for specific stereoisomers of noradrenaline (Hendley & Snyder, 1972).

Thermoregulatory Effects : Intraspinal injections of Noradrenaline bitartrate in rats have been studied to understand their effects on thermoregulation (LoPachin & Rudy, 1982).

Fluorimetric Determination : The fluorimetric determination of noradrenaline bitartrate has been a subject of study, focusing on its stability and clinical applications (Erne & Canbäck, 1955).

Noradrenaline in Antidepressant Treatments : The role of noradrenaline in antidepressant treatments, including its pharmacological and clinical aspects, has been explored. This includes the impact of noradrenaline reuptake inhibitors in treating major depression and other neuropsychiatric diseases (Dell’Osso et al., 2011).

Safety And Hazards

Orientations Futures

Noradrenaline bitartrate monohydrate has a wide range of applications in cardiovascular research, central nervous system studies, and drug development . With continuous advancements in research technology and a deeper understanding of its role in neural signal transmission, Noradrenaline bitartrate monohydrate is expected to play an even more significant role in biological research and contribute greatly to human health .

Propriétés

IUPAC Name |

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBCGLZYLJMGKP-PYYOGZMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norepinephrine L-bitartrate hydrate, 99% | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)